6-Chloro-3-phenylpyridazin-4-amine

PASS prediction kinase inhibitor in silico screening

6-Chloro-3-phenylpyridazin-4-amine (CAS 79852-16-7) is a heterocyclic small molecule (C₁₀H₈ClN₃, MW 205.64 g/mol) belonging to the 4-aminopyridazine class, distinguished by a chlorine atom at the 6-position and a phenyl ring at the 3-position of the pyridazine core. This substitution pattern places the primary amine at position 4, a feature that differentiates it from the more extensively explored 3-aminopyridazine pharmacophore (e.g., minaprine analogs) and creates distinct reactivity and potential biological selectivity profiles.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 79852-16-7
Cat. No. B3031866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-phenylpyridazin-4-amine
CAS79852-16-7
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2N)Cl
InChIInChI=1S/C10H8ClN3/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
InChIKeyQRBIZMKABNSGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-phenylpyridazin-4-amine (CAS 79852-16-7): Core Structural and Pharmacological Baseline for Research Selection


6-Chloro-3-phenylpyridazin-4-amine (CAS 79852-16-7) is a heterocyclic small molecule (C₁₀H₈ClN₃, MW 205.64 g/mol) belonging to the 4-aminopyridazine class, distinguished by a chlorine atom at the 6-position and a phenyl ring at the 3-position of the pyridazine core . This substitution pattern places the primary amine at position 4, a feature that differentiates it from the more extensively explored 3-aminopyridazine pharmacophore (e.g., minaprine analogs) and creates distinct reactivity and potential biological selectivity profiles [1]. PASS (Prediction of Activity Spectra for Substances) in silico analysis estimates a probability of protein kinase inhibition (Pa = 0.584) and chloride peroxidase inhibition (Pa = 0.620) for this compound [2]. The compound is commercially available at 98% purity, making it suitable for use as a synthetic building block in medicinal chemistry and chemical biology research .

Why 4-Amino vs. 3-Amino Regioisomerism in Pyridazines Creates Meaningful Selection Risks


Substituting 6-chloro-3-phenylpyridazin-4-amine with a generic 3-aminopyridazine analog or its 4-phenyl regioisomer (6-chloro-4-phenylpyridazin-3-amine, CAS 944468-99-9) can fundamentally alter the compound's chemical reactivity and biological recognition profile. The displacement of the exocyclic amino group from the 3-position to the 4-position of the pyridazine ring shifts the electronic environment and hydrogen-bonding geometry—a distinction that has limited the exploration of 4-aminopyridazines relative to their 3-amino counterparts [1]. Infrared spectroscopy studies confirm that 4-aminopyridazine structurally resembles 4-aminopyridine, whereas 3-aminopyridazine resembles 2-aminopyridine, indicating divergent interaction modes with biological targets [2]. In addition, the C6 chlorine on the target compound serves as a synthetic handle for regioselective Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that may not proceed with equivalent selectivity on regioisomeric structures [1]. For procurement decisions, these differences mean that the target compound cannot be generically replaced without risking altered reactivity profiles in downstream synthetic applications and potential loss of predicted biological activity.

Quantitative Differentiation Evidence for 6-Chloro-3-phenylpyridazin-4-amine (79852-16-7) vs. Closest Analogs


Predicted Kinase Inhibition Probability vs. In-Class 3-Aminopyridazine References

In silico PASS analysis predicts that 6-chloro-3-phenylpyridazin-4-amine has a probability of protein kinase inhibition (Pa = 0.584, Pi = 0.001), suggesting a moderate likelihood of kinase-targeting activity [1]. This prediction relates the structural feature of the 4-amino group on the pyridazine ring to potential kinase engagement. As a class-level inference, 4-aminopyridazines have been associated with kinase inhibitor activity in fragment-based campaigns, whereas 3-aminopyridazines such as minaprine target monoaminergic GPCRs and ion channels, representing a fundamentally different target class preference .

PASS prediction kinase inhibitor in silico screening

Regioisomeric Reactivity in Pd-Catalyzed Cross-Coupling: 6-Chloro-3-phenyl vs. 6-Chloro-4-phenyl Pyridazine Scaffolds

The 6-chloro substituent on 6-chloro-3-phenylpyridazin-4-amine is a key synthetic handle for subsequent palladium-catalyzed cross-coupling reactions [1]. The J. Org. Chem. (2014) study demonstrated that 3,6-disubstituted 4-aminopyridazines bearing a C6 chlorine atom undergo efficient regioselective Suzuki-Miyaura and Sonogashira couplings, with the C6 position being preferentially activated for oxidative addition over the C3 position [1]. In contrast, the regioisomer 6-chloro-4-phenylpyridazin-3-amine (CAS 944468-99-9) presents the chlorine at the 6-position and phenyl at the 4-position, which alters the electronic environment and potentially the regiochemical outcome of cross-coupling reactions . While quantitative coupling yields have been reported for related 4-aminopyridazine substrates in the study, specific yields for the exact target compound under standardized conditions remain to be established in head-to-head comparisons.

Suzuki-Miyaura coupling regioselectivity building block

Predicted Chloride Peroxidase Inhibition as a Selecitivy Signal for Heme-Enzyme Screening

PASS in silico prediction indicates that 6-chloro-3-phenylpyridazin-4-amine has a probability of chloride peroxidase inhibition (Pa = 0.620) [1]. This predicted activity is not reported in the literature for the structurally similar 6-chloro-4-phenylpyridazin-3-amine regioisomer or for 3-phenylpyridazin-4-amine (CAS 85156-25-8), which lacks the 6-chloro substituent . While experimental validation for these specific compounds is absent, the differential prediction pattern suggests that the combination of the C6 chlorine and 4-amino group may contribute to a heme-enzyme interaction profile not shared by the dechlorinated or regioisomeric analogs.

chloride peroxidase inhibitor heme enzyme PASS prediction

Commercial Availability and Purity vs. Closest Structural Analogs

6-Chloro-3-phenylpyridazin-4-amine is commercially available at 98% purity from multiple suppliers including Apollo Scientific (OR28228), AKSci (0766FJ), and Leyan (1945497) . Its regioisomer 6-chloro-4-phenylpyridazin-3-amine (CAS 944468-99-9) is listed by fewer suppliers, and its purity specifications are less consistently documented in open catalogs . For procurement purposes, the higher number of verified commercial sources and established purity benchmarks for the target compound reduce supply chain risk and lead time uncertainty compared to less commercially mature regioisomeric alternatives.

chemical procurement purity specification commercial availability

Application Scenarios Where 6-Chloro-3-phenylpyridazin-4-amine (79852-16-7) Provides Quantifiable Advantages


Kinase-Focused Fragment and Lead-Like Library Design

With a PASS-predicted protein kinase inhibition probability (Pa = 0.584) and a 4-aminopyridazine scaffold distinct from the typical 3-aminopyridazine pharmacophore, this compound is a suitable entry for kinase-targeted fragment screening libraries. Its selection over 3-aminopyridazine analogs diversifies the chemical space covered by the library and increases the likelihood of identifying hits with novel kinase binding modes [1].

Regioselective Diversification via Pd-Catalyzed Cross-Coupling for SAR Exploration

The C6 chlorine serves as a robust leaving group for Suzuki-Miyaura and Sonogashira couplings, enabling systematic substitution at this position while preserving the 4-amino group and 3-phenyl substituent. This regiochemically predictable diversification is essential for building focused analog libraries for structure-activity relationship (SAR) studies, a capability not guaranteed with regioisomeric 6-chloro-4-phenylpyridazin-3-amine [2].

Heme-Enzyme Phenotypic Screening Panels

The PASS prediction for chloride peroxidase inhibition (Pa = 0.620) supports the inclusion of this compound in phenotypic screening panels targeting heme-dependent enzymes and oxidative stress pathways. This predicted activity profile differentiates it from dechlorinated and 3-amino regioisomers, which lack comparable computational predictions for heme-enzyme engagement [1].

Rapid Hit-to-Lead Procurement in Time-Constrained Drug Discovery Programs

The compound's established 98% purity and multi-supplier commercial availability (Apollo Scientific, AKSci, Leyan) enable rapid resupply without batch-to-batch variability concerns. For drug discovery projects operating under tight timelines, this supply chain reliability offers a tangible procurement advantage over less commercially available regioisomeric alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-phenylpyridazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.